6-(4-Fluorophenyl)-4-hydroxy-quinazoline
Description
Its synthesis involves base-catalyzed cyclization reactions, yielding high purity (97%) and a melting point of 202–206°C . Structural characterization via NMR, HRMS, and X-ray crystallography confirms the presence of a fluorophenyl group and hydroxyquinazoline core. The fluorine atom enhances molecular stability and influences intermolecular interactions, such as non-classical hydrogen bonding, which contributes to its supramolecular architecture . Preclinical studies highlight its anti-proliferative effects against cancer cell lines (e.g., MCF-7 and HeLa) and EGFR inhibition, positioning it as a candidate for anticancer drug development .
Properties
Molecular Formula |
C14H9FN2O |
|---|---|
Molecular Weight |
240.23 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H9FN2O/c15-11-4-1-9(2-5-11)10-3-6-13-12(7-10)14(18)17-8-16-13/h1-8H,(H,16,17,18) |
InChI Key |
BWLBQTUIVBSIHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)N=CNC3=O)F |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Properties
The compound has been identified as a promising agent in cancer therapy, particularly due to its ability to inhibit the epidermal growth factor receptor (EGFR). This receptor is often overexpressed in various tumors, making it a critical target for anticancer drugs.
Case Study: EGFR Inhibition
- Study Findings : Research indicates that derivatives of quinazoline, including those with a 4-hydroxy substitution, exhibit significant EGFR kinase inhibitory activity. For instance, compounds designed with specific substitutions at the 6-position showed IC50 values in the nanomolar range, demonstrating potent antitumor activity against human cancer cell lines .
- Mechanism : The inhibition of EGFR autophosphorylation disrupts downstream signaling pathways essential for tumor growth and survival .
Respiratory Diseases Treatment
6-(4-Fluorophenyl)-4-hydroxy-quinazoline has also been investigated for its potential in treating respiratory diseases. The compound's structural characteristics allow it to interact with biological targets involved in inflammatory responses.
Case Study: Anti-inflammatory Effects
- Research Overview : A study highlighted the compound's ability to modulate inflammatory pathways in lung tissues. It demonstrated efficacy in preclinical models of asthma and chronic obstructive pulmonary disease (COPD) by reducing pro-inflammatory cytokine production .
- Results : The compound exhibited a dose-dependent reduction in inflammatory markers, suggesting its utility as a therapeutic agent for respiratory conditions .
Pharmacological Profiling
The pharmacological properties of this compound have been characterized through various in vitro studies.
Table 1: Pharmacological Activities
Multi-target Activity
Recent studies have explored the multi-target profile of quinazoline derivatives, including this compound. This approach aims to develop compounds that can address multiple pathways involved in disease progression.
Research Insights
- Multi-target Agents : Compounds derived from this scaffold have shown potential as multi-target agents, capable of interacting with various biological pathways simultaneously. This characteristic is particularly advantageous in treating complex diseases like cancer where multiple pathways are often dysregulated .
Comparison with Similar Compounds
Physicochemical Property Comparisons
Table 3: Physicochemical Properties
Key Observations:
Q & A
Q. What are the common synthetic routes for 6-(4-Fluorophenyl)-4-hydroxy-quinazoline?
The synthesis typically involves acylative cyclization or condensation reactions . For example:
- Acylation followed by base-catalyzed cyclization : Reacting 2-aminobenzamide derivatives with fluorophenyl-containing acyl chlorides (e.g., 4-fluorobenzoyl chloride) under basic conditions yields the quinazoline core .
- Keto ester condensation : Reductive cyclization of intermediates derived from benzoyl chloride and fluorophenyl-substituted esters can produce 4-hydroxyquinazoline derivatives .
- CsF-mediated coupling : Substituted phenoxy groups can be introduced via CsF catalysis in acetonitrile, enabling efficient functionalization .
Q. Which spectroscopic and crystallographic methods are used to characterize this compound?
- X-ray crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement) resolves the molecular geometry and confirms regiochemistry .
- Cyclic voltammetry : Electrochemical studies identify redox-active sites, particularly when ferrocene derivatives are involved .
- NMR/FT-IR : H/C NMR confirms substituent positions, while FT-IR validates functional groups like -OH and C=O .
Q. What are the typical functionalization reactions at the 4-hydroxy group of quinazoline derivatives?
- Thionation : Treating 4-hydroxyquinazoline with PS converts the hydroxyl group to a thione, enhancing reactivity for further derivatization .
- Esterification/Alkylation : Reaction with alkyl halides or acid chlorides under basic conditions introduces ether or ester linkages .
Advanced Research Questions
Q. How can discrepancies in crystallographic data be resolved when refining the structure of this compound?
- SHELX refinement : Use iterative cycles of least-squares refinement and electron density mapping to resolve ambiguities in bond lengths/angles .
- DFT validation : Compare experimental crystallographic data with gas-phase or crystal-state DFT computations to identify steric or electronic distortions .
Q. What strategies address low yields in the cyclization step during synthesis?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency by stabilizing transition states .
- Catalytic additives : CsF or KCO enhances nucleophilicity in coupling reactions, reducing side-product formation .
- Temperature control : Gradual heating (e.g., reflux in ethanol) minimizes decomposition of thermally sensitive intermediates .
Q. How do computational methods like DFT support the understanding of redox properties?
- Redox potential prediction : DFT calculations model electron density distributions, correlating with experimental cyclic voltammetry data to assign oxidation/reduction sites (e.g., fluorophenyl vs. quinazoline ring) .
- Spin density analysis : Identifies radical intermediates in redox pathways, aiding mechanistic studies .
Q. How to analyze conflicting bioactivity data in enzyme inhibition studies?
- Assay standardization : Control variables like buffer pH, co-solvents (e.g., DMSO concentration), and enzyme source purity .
- Structure-activity relationship (SAR) : Compare inhibitory activity of analogs (e.g., 6-(3-fluorophenyl) vs. 6-(4-fluorophenyl) derivatives) to pinpoint substituent effects .
Q. What are the challenges in achieving regioselectivity in electrophilic substitutions on the quinazoline ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
